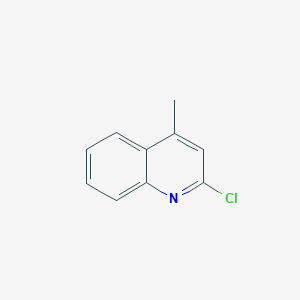

2-Chloro-4-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEIMKNQOIFKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212808 | |

| Record name | 2-Chloro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634-47-9 | |

| Record name | 2-Chloro-4-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-methylquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-4-methylquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U5ATH9EJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloro-4-methylquinoline CAS number 634-47-9

An In-depth Technical Guide to 2-Chloro-4-methylquinoline (CAS 634-47-9) for Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a pivotal heterocyclic intermediate in modern synthetic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this guide delves into the synthesis, reactivity, characterization, and application of this versatile chemical scaffold, grounding all claims in authoritative scientific literature.

Introduction: The Strategic Importance of this compound

This compound, also known as 2-Chlorolepidine, is a substituted quinoline with the chemical formula C₁₀H₈ClN.[1][2] The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[3][4][5][6] The strategic placement of a methyl group at the 4-position and a labile chlorine atom at the 2-position makes this compound an exceptionally valuable building block. The chlorine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions that allow for the facile introduction of diverse functional groups and the construction of complex molecular architectures.[7] This reactivity is central to its role in the synthesis of novel compounds for pharmaceutical research, including potential anticancer, anti-inflammatory, antibacterial, and antiviral agents.[4][6][8][9]

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development. The key data for this compound are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 634-47-9 | [1][2] |

| Molecular Formula | C₁₀H₈ClN | [1][2] |

| Molecular Weight | 177.63 g/mol | [1][2] |

| Appearance | Powder | [1] |

| Melting Point | 55-58 °C | [1] |

| Boiling Point | 296 °C | [1] |

| SMILES String | Cc1cc(Cl)nc2ccccc12 | [1] |

| InChI Key | PFEIMKNQOIFKSW-UHFFFAOYSA-N | [1][2] |

Table 2: Key Spectroscopic Data for Structural Elucidation

| Technique | Observed Characteristics |

| ¹H NMR | Expected signals include a singlet for the methyl protons (CH₃), and multiple signals in the aromatic region for the protons on the quinoline ring system. |

| ¹³C NMR | Characteristic signals are expected for the methyl carbon, the aromatic carbons, and notably the C2 carbon directly attached to the chlorine atom at a downfield shift.[10] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 177. A characteristic isotopic peak (M+2) at m/z ≈ 179 with an intensity of approximately one-third of the M⁺ peak is definitive for a monochlorinated compound.[11] |

| IR Spectroscopy | The gas-phase IR spectrum shows characteristic absorptions for aromatic C-H and C=C/C=N stretching vibrations.[11] |

Synthesis: Pathways to a Key Intermediate

The synthesis of this compound is most commonly achieved via the chlorination of its corresponding quinolinone precursor. This two-step approach offers high yields and is readily scalable.

Step 1: Synthesis of the Precursor, 4-Methylquinolin-2(1H)-one

The precursor, 4-methylquinolin-2(1H)-one (also known as 2-hydroxy-4-methylquinoline), is typically prepared via thermal cyclization of an aniline derivative. The Conrad-Limpach synthesis or heating acetoacetanilide in the presence of a strong acid are common methods.[12][13]

-

Reagent Preparation : In a round-bottomed flask equipped with a stirrer and condenser, carefully add concentrated sulfuric acid.

-

Heating : Heat the sulfuric acid to approximately 75 °C.[13]

-

Substrate Addition : Slowly add acetoacetanilide in small portions over 10-15 minutes while maintaining the temperature.

-

Reaction : Increase the temperature to 95 °C and hold for a short period.

-

Cooling & Quenching : Allow the reaction mixture to cool to 60-65 °C.[13] Carefully pour the mixture into a beaker containing ice-cold water with stirring.

-

Isolation : The crude product precipitates as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield white, needle-like crystals.[12][13]

Step 2: Chlorination to this compound

The hydroxyl group at the 2-position of the quinolinone tautomer is readily converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) or N,N-dimethylformamide (DMF) which can form the Vilsmeier reagent in situ.[14]

-

Setup : In a flask equipped with a reflux condenser and a calcium chloride drying tube, place 4-methylquinolin-2(1H)-one.

-

Reagent Addition : Add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents). The reaction is often performed neat or with a high-boiling inert solvent.

-

Heating : Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After cooling to room temperature, the excess POCl₃ must be quenched cautiously. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization : The acidic solution is then neutralized with a base (e.g., sodium carbonate solution or aqueous ammonia) until the pH is neutral or slightly basic (pH 7-8), which causes the product to precipitate.[14]

-

Extraction & Purification : The solid product is collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent evaporated. Further purification can be achieved by recrystallization.

Caption: Key nucleophilic substitution reactions.

Vilsmeier-Haack Reaction: An Alternative Synthetic Paradigm

The Vilsmeier-Haack reaction provides a powerful and regioselective method for constructing functionalized 2-chloroquinolines directly from N-arylacetamides. [14]This reaction involves treating an acetanilide with the Vilsmeier reagent (formed from POCl₃ and DMF), which acts as both a cyclizing and formylating/chlorinating agent. While primarily used for synthesizing 2-chloro-3-formylquinolines, this methodology underscores the versatility of phosphorus oxychloride-based reagents in quinoline synthesis and is a key strategy for building complex, functionalized quinoline cores. [15][16][17]

Caption: Vilsmeier-Haack synthesis of chloroquinolines.

Applications in Drug Discovery and Development

Derivatives of this compound have been investigated for a broad spectrum of pharmacological activities, making it a molecule of high interest for drug discovery programs. [4][5][6]

-

Anticancer Agents : The quinoline scaffold is present in many anticancer compounds. [18]Derivatives synthesized from 2-chloroquinolines have shown promise by interacting with biological targets like DNA or specific enzymes involved in cancer progression. [19][20]* Antiviral Activity : Recently, 2-chloroquinoline-based frameworks have been designed as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), two essential enzymes for viral replication. [9]This highlights the compound's relevance in developing novel antiviral therapeutics.

-

Antimicrobial and Anti-inflammatory Agents : The ability to easily generate diverse libraries of quinoline derivatives from this intermediate has led to the discovery of compounds with significant antibacterial, antifungal, and anti-inflammatory properties. [5][8]

Caption: Role as a scaffold in drug discovery.

Analytical and Quality Control

Ensuring the purity and identity of this compound is critical for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for quality control.

Protocol: Reverse-Phase HPLC Analysis

A typical reverse-phase HPLC method can be employed for purity assessment. [21]* Column : C18 reverse-phase column (e.g., Newcrom R1 or equivalent).

-

Mobile Phase : A gradient or isocratic mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).

-

Detection : UV detection at an appropriate wavelength (e.g., 254 nm or 280 nm).

-

Purpose : This method is suitable for determining purity, monitoring reaction progress, and can be scaled for preparative separation to isolate impurities. [21]

Safety and Handling

As with any active chemical reagent, proper handling of this compound is essential.

-

Hazard Identification : The compound is classified as an irritant. [1][22] * H315 : Causes skin irritation. [1][22][23] * H319 : Causes serious eye irritation. [1][22][23] * H335 : May cause respiratory irritation. [1][22][23]* Recommended Precautions :

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere. [24]

-

References

- M. S. T. Makki, "Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation," Indian Journal of Chemistry - Section B, 2005. [Link]

- A. A. Siddiqui et al., "Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction," PubMed, 2011. [Link]

- ResearchGate, "Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives," ResearchG

- G. A. Reynolds and C. R. Hauser, "2-methyl-4-hydroxyquinoline," Organic Syntheses, 1951. [Link]

- S. K. Singh et al., "Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline," DUT Open Scholar, 2014. [Link]

- ECHA, "chemical label this compound," ECHA. [Link]

- V. V. Doddamani et al., "Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations," International Journal of Chemical Studies, 2021. [Link]

- ChemSrc, "this compound SDS, 634-47-9 Safety D

- Practical Organic Chemistry, "Synthesis of 2-hydroxy-4-methyl quinoline from Acetoacetanilide," YouTube, 2021. [Link]

- SIELC Technologies, "this compound," SIELC Technologies, 2018. [Link]

- NIST, "Quinoline, 2-chloro-4-methyl-," NIST WebBook. [Link]

- PubChem, "2-Chloro-4-methylquinazoline," PubChem. [Link]

- NIST, "Quinoline, 2-chloro-4-methyl-," NIST WebBook. [Link]

- S. Bala et al.

- ResearchGate, "CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY," ResearchG

- M. M. Kamel et al., "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue," MDPI, 2003. [Link]

- J. C. G. de la Torre et al., "Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)

- D. R. Abonia et al., "Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking," RSC Publishing, 2021. [Link]

- A. Kumar et al., "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review," PubMed Central, 2021. [Link]

- ResearchGate, "(PDF)

- Google Patents, "WO2007060685A1 - An improved process for the synthesis of quinoline derivatives," Google P

- B. Kattula et al., "Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro," PubMed Central, 2023. [Link]

- Bentham Science, "Biological Activities of Quinoline Deriv

- M. G. Meléndez-Soto et al., "Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights," New Journal of Chemistry (RSC Publishing), 2022. [Link]

- ResearchGate, "Regioselective preparation and NMR spectroscopy study of 2‐chloro‐4‐ethoxy‐quinoline for the synthesis of 2‐((3‐aminopropyl)amino)quinolin‐4(1H)

- NINGBO INNO PHARMCHEM CO.,LTD., "The Future of 7-Chloro-2-methylquinoline in Advancing Pharmaceutical Research," NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

- D. Kishore et al., "Reduction of this compound," E-Periodica. [Link]

- E. Szymańska et al.

- PubChem, "4-Chloro-2-methylquinoline," PubChem. [Link]

- The Organic Chemistry Tutor, "Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra," YouTube, 2015. [Link]

- E. C. F. de Oliveira et al., "The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis?," PubMed, 2020. [Link]

Sources

- 1. 2-Chlor-4-methylchinolin 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamscience.com [benthamscience.com]

- 7. mdpi.com [mdpi.com]

- 8. Buy this compound | 634-47-9 [smolecule.com]

- 9. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Chloroquinoline(612-62-4) 13C NMR [m.chemicalbook.com]

- 11. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. youtube.com [youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 17. chemijournal.com [chemijournal.com]

- 18. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 21. This compound | SIELC Technologies [sielc.com]

- 22. chemical-label.com [chemical-label.com]

- 23. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 24. bldpharm.com [bldpharm.com]

2-Chloro-4-methylquinoline physical and chemical properties

An In-depth Technical Guide to 2-Chloro-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2-Chlorolepidine, is a halogenated derivative of quinoline, a heterocyclic aromatic compound.[1][2][3] Its unique structure, featuring a reactive chlorine atom at the 2-position, makes it a valuable and versatile intermediate in synthetic organic chemistry.[3] This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with its synthesis, reactivity, applications, and safety protocols, offering field-proven insights for professionals in research and drug development.

Compound Identification and Core Properties

Precise identification is the cornerstone of any chemical research. This compound is cataloged under several identifiers, ensuring its unambiguous recognition in global databases and supply chains.

| Property | Value | Source |

| CAS Number | 634-47-9 | [1][4] |

| Molecular Formula | C₁₀H₈ClN | [1][4] |

| Molecular Weight | 177.63 g/mol | [1][4] |

| IUPAC Name | This compound | [1][2][5] |

| Synonyms | 2-Chlorolepidine, Lepidine, 2-chloro- | [1][2] |

| Appearance | White to off-white crystals or powder | [6] |

| Melting Point | 54-58 °C | [2][4] |

| Boiling Point | 296.0 °C (at 760 mmHg) | [2][4] |

| Density | 1.2 g/cm³ | [4] |

Spectroscopic Profile

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. While specific spectra should always be run on a given sample for confirmation, the expected data provides a reliable reference.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl (CH₃) group protons around 2.5 ppm. The aromatic protons on the quinoline ring system would appear as a series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm.

-

¹³C NMR: The carbon NMR would display distinct signals for the ten carbon atoms. The methyl carbon would appear upfield, while the aromatic and heterocyclic carbons would resonate in the 120-150 ppm range. The carbon atom attached to the chlorine (C2) would be significantly influenced by the halogen's electronegativity.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information on the functional groups present. Key absorptions would include C-H stretching from the aromatic rings and the methyl group, C=C and C=N stretching vibrations characteristic of the quinoline core, and a C-Cl stretching band.[1]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight. A characteristic (M+2) peak, approximately one-third the intensity of the M+ peak, will be present due to the natural isotopic abundance of Chlorine-37, confirming the presence of a single chlorine atom.[1]

Synthesis and Manufacturing

The synthesis of this compound typically involves the chlorination of a precursor molecule. A prevalent and industrially relevant method is the chlorination of 4-methylquinolin-2(1H)-one. This reaction is often carried out using potent chlorinating agents like phosphorus oxychloride (POCl₃), sometimes in combination with phosphorus pentachloride (PCl₅), which effectively converts the hydroxyl group of the quinolinone tautomer into a chlorine atom.[7]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Chlorination of 4-Methylquinolin-2(1H)-one

Causality: This protocol leverages the reactivity of phosphorus oxychloride to replace the C2-hydroxyl group of the quinolinone with a chlorine atom. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Charging: Charge the flask with 4-methylquinolin-2(1H)-one.

-

Reagent Addition: Slowly and cautiously add an excess of phosphorus oxychloride (POCl₃) to the flask. The reaction is exothermic and may release HCl gas.

-

Heating: Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitor by TLC).

-

Workup: Carefully cool the mixture to room temperature. Slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic and vigorous process.

-

Neutralization: Neutralize the acidic solution by the slow addition of a base, such as sodium hydroxide or sodium carbonate solution, until the pH is basic.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Chemical Reactivity and Key Reactions

The chemical behavior of this compound is dominated by the chlorine atom at the C2 position, which is activated towards nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing effect of the nitrogen atom within the quinoline ring.

Caption: Key reactivity pathways for this compound.

Key Reactions:

-

Nucleophilic Substitution: The C2-chloro group can be readily displaced by a wide range of nucleophiles. This is the most synthetically useful reaction of this compound.[3]

-

With Sulfur Nucleophiles: Reaction with reagents like sodium hydrosulfide can lead to the formation of the corresponding thione, a key intermediate for further functionalization.[3]

-

With Oxygen Nucleophiles: Alcohols and phenols can displace the chloride to form ethers.[3]

-

With Nitrogen Nucleophiles: Amines and hydrazines react to yield 2-amino and 2-hydrazino derivatives, respectively, which are common precursors for pharmacologically active molecules.[7]

-

-

Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring can undergo electrophilic substitution, such as nitration.[3] The directing effects of the fused pyridine ring and the methyl group will influence the position of substitution.

Applications in Research and Drug Development

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[8][9] this compound serves as a critical building block for accessing more complex molecules with potential therapeutic value.

-

Pharmaceutical Intermediates: It is a key starting material for synthesizing compounds explored for anti-inflammatory, antibacterial, and antifungal properties.[3]

-

Antiviral Research: The 2-chloroquinoline scaffold has been investigated for developing inhibitors of viral proteases, such as those in SARS-CoV-2.[10] The labile chlorine allows for covalent modification of enzyme active sites or serves as a synthetic handle for building non-covalent inhibitors.

-

Material Science: The rigid, planar structure of the quinoline ring makes its derivatives of interest in the development of novel organic materials.[3]

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

-

Hazard Classification: It is classified as an irritant.[2]

-

Precautionary Measures:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

Conclusion

This compound is a foundational building block in modern organic and medicinal chemistry. Its well-defined physical properties, predictable spectroscopic signature, and, most importantly, its versatile reactivity profile make it an indispensable tool for researchers. The ability to readily substitute the C2-chloro group opens a gateway to a vast chemical space of novel quinoline derivatives, driving innovation in drug discovery and material science. Proper understanding and adherence to safety protocols are paramount to harnessing its full synthetic potential.

References

- Chemsrc. (2025). This compound | CAS#:634-47-9.

- NIST. (n.d.). Quinoline, 2-chloro-4-methyl-. In NIST Chemistry WebBook.

- Safety data sheet according to 1907/2006/EC, Article 31. (2023). Trade name: 2-Methylquinoline.

- Acros Organics. (2013).

- ResearchGate. (n.d.). Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives.

- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

- Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Kattula, B., Reddi, B., Jangam, A., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central.

Sources

- 1. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]

- 2. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Buy this compound | 634-47-9 [smolecule.com]

- 4. This compound | CAS#:634-47-9 | Chemsrc [chemsrc.com]

- 5. H26504.14 [thermofisher.com]

- 6. H26504.06 [thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cpachem.com [cpachem.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Chloro-4-methylquinoline: Properties, Synthesis, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methylquinoline, a halogenated derivative of the quinoline scaffold, stands as a pivotal intermediate in the landscape of synthetic organic chemistry and medicinal chemistry. Its strategic importance is underscored by its role as a versatile precursor in the construction of a diverse array of biologically active molecules. The presence of a reactive chlorine atom at the 2-position, coupled with the directing effects of the methyl group at the 4-position, renders it a highly valuable synthon for the elaboration of complex heterocyclic systems. This guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its significant applications in the development of novel therapeutic agents, particularly in the realms of antimalarial and kinase inhibitor research.

Introduction: The Quinoline Scaffold and the Significance of this compound

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] This structural motif is present in a wide range of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline core is a cornerstone of drug design, allowing for the fine-tuning of pharmacological profiles.

This compound (also known as 2-Chlorolepidine) emerges as a key player in this context. The chlorine atom at the 2-position acts as a proficient leaving group, readily participating in nucleophilic substitution reactions. This reactivity allows for the introduction of a variety of functional groups, thereby enabling the synthesis of diverse libraries of quinoline derivatives for biological screening. The methyl group at the 4-position, in turn, influences the electronic properties and steric environment of the molecule, which can have a profound impact on its reactivity and the biological activity of its derivatives.

This technical guide serves as a holistic resource for researchers, providing in-depth knowledge and practical insights into the chemistry and utility of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in research and development.

Molecular and Physicochemical Data

The key identifiers and physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Chlorolepidine, Lepidine, 2-chloro- | [3] |

| CAS Number | 634-47-9 | [3][4] |

| Molecular Formula | C₁₀H₈ClN | [3][4] |

| Molecular Weight | 177.63 g/mol | [3][4] |

| Appearance | White to off-white powder or crystals | Sigma-Aldrich |

| Melting Point | 55-58 °C | ChemSrc |

| Boiling Point | Not readily available | |

| Solubility | Soluble in common organic solvents like ethanol, methanol, and dichloromethane. | General chemical knowledge |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound.

While a publicly available, fully assigned spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the analysis of its isomers and related quinoline derivatives.[2][5]

Predicted 1H NMR (CDCl₃, 400 MHz):

-

Aromatic Protons (4H): Multiplets in the range of δ 7.5-8.2 ppm, corresponding to the protons on the benzene ring.

-

Vinyl Proton (1H): A singlet around δ 7.0-7.3 ppm, corresponding to the proton at the 3-position.

-

Methyl Protons (3H): A singlet at approximately δ 2.5-2.7 ppm.

Predicted 13C NMR (CDCl₃, 100 MHz):

-

Quaternary Carbons: Signals for the carbon atoms at positions 2, 4, 4a, and 8a. The carbon bearing the chlorine (C-2) would appear around δ 150-155 ppm.

-

Aromatic CH Carbons: Signals in the aromatic region (δ 120-140 ppm).

-

Methyl Carbon: A signal in the aliphatic region, typically around δ 18-22 ppm.

A detailed two-dimensional NMR analysis, such as COSY, HSQC, and HMBC, would be required for a definitive assignment of all proton and carbon signals.[6]

The electron ionization (EI) mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern. The NIST WebBook provides a reference mass spectrum for this compound.[3]

-

Molecular Ion (M⁺): A prominent peak at m/z 177, corresponding to the molecular weight of the compound. The isotopic peak at m/z 179, with an intensity of approximately one-third of the molecular ion peak, is characteristic of the presence of one chlorine atom.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion is a key diagnostic feature.[7][8][9] Common fragmentation patterns for quinolines involve the loss of small molecules or radicals. For this compound, one would expect to see fragments corresponding to the loss of a chlorine radical (M-35), leading to a peak at m/z 142. Further fragmentation could involve the loss of HCN from the quinoline ring system.

The IR spectrum reveals the presence of specific functional groups and the overall skeletal structure of the molecule. A reference gas-phase IR spectrum is available on the NIST WebBook.[3]

-

C-H Stretching (Aromatic and Alkyl): Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C-H stretching of the methyl group will appear just below 3000 cm⁻¹.[8][10]

-

C=C and C=N Stretching (Aromatic Ring): Strong to medium absorption bands in the region of 1600-1450 cm⁻¹ are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system.[11]

-

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

-

C-H Bending: Out-of-plane C-H bending vibrations of the aromatic protons can provide information about the substitution pattern and are found in the 900-650 cm⁻¹ region.[12]

Synthesis and Reactivity

The synthesis of this compound is a well-established process in organic chemistry, and its reactivity is dominated by the lability of the C2-chloro substituent.

Synthetic Protocol: Chlorination of 4-Methylquinolin-2(1H)-one

A common and efficient method for the synthesis of this compound involves the chlorination of the corresponding quinolin-2-one precursor.[13] This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity.[14]

-

Materials:

-

4-Methylquinolin-2(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅) (optional)

-

Toluene or another high-boiling inert solvent

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane or ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 4-Methylquinolin-2(1H)-one and phosphorus oxychloride (typically a 3-5 fold molar excess) is prepared. Toluene can be used as a solvent.

-

Phosphorus pentachloride (optional, 0.2-0.5 equivalents) can be added to the mixture.

-

The reaction mixture is heated to reflux (typically 100-110 °C) and stirred for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed under reduced pressure.

-

The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

The acidic aqueous solution is neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The aqueous layer is extracted with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed in vacuo to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by column chromatography on silica gel.

-

Key Reactions and Chemical Reactivity

The synthetic utility of this compound stems from the electrophilic nature of the C2 carbon, making it susceptible to nucleophilic attack. This allows for a wide range of transformations:

-

Nucleophilic Aromatic Substitution (SNAr): This is the most prominent reaction of this compound. A variety of nucleophiles, including amines, alcohols, thiols, and carbanions, can displace the chloride ion to form new C-N, C-O, C-S, and C-C bonds, respectively. This is a fundamental strategy for the synthesis of diverse quinoline libraries.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of aryl, vinyl, and alkynyl moieties at the 2-position.

-

Reduction: The chloro group can be removed via catalytic hydrogenation or by using reducing agents like tin and hydrochloric acid, to yield 4-methylquinoline.

Applications in Drug Discovery and Development

The quinoline scaffold is a cornerstone in the development of numerous therapeutic agents. This compound, as a readily available and versatile intermediate, plays a crucial role in the synthesis of novel drug candidates.

Antimalarial Agents

The quinoline core is synonymous with antimalarial drugs, with quinine and chloroquine being archetypal examples.[15][16] The synthesis of many modern antimalarial agents relies on the functionalization of the quinoline ring system, and chloroquinolines are key intermediates in these synthetic routes.[15][17][18] The ability to introduce various side chains at the 2-position of the quinoline nucleus via nucleophilic displacement of the chlorine in compounds like this compound is a powerful strategy for developing new antimalarial candidates with improved efficacy and resistance profiles.[19]

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[20] The quinoline scaffold has been successfully employed in the design of numerous kinase inhibitors.[21][22] The rigid, planar structure of the quinoline ring can effectively mimic the adenine moiety of ATP, allowing it to bind to the ATP-binding site of kinases. This compound provides a convenient starting point for the synthesis of libraries of potential kinase inhibitors by introducing diverse substituents at the 2-position to explore the structure-activity relationships (SAR) and optimize binding affinity and selectivity.[23][24]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound of significant strategic value in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable building block for the creation of novel and complex molecular architectures. Its role as a precursor to a wide range of quinoline derivatives has cemented its importance in the ongoing quest for new therapeutic agents, particularly in the development of next-generation antimalarials and kinase inhibitors. This guide has provided a comprehensive overview of this important molecule, offering both foundational knowledge and practical insights to aid researchers in harnessing its full potential in their scientific endeavors.

References

- One-pot Synthesis of 2-seleno-4-methylquinoline. MDPI.

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

- Process for the preparation of anti-malarial drugs. Google Patents.

- Interpretation of mass spectra. Saarland University.

- Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. The Royal Society of Chemistry.

- Quinoline, 2-chloro-4-methyl-. NIST WebBook.

- Mass spectra of labelled methylquinolines. Canadian Science Publishing.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.

- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI.

- Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Nature.

- 12.2 Interpreting Mass Spectra. OpenStax.

- Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. ResearchGate.

- Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Publications.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library.

- Fragmentation (mass spectrometry). Wikipedia.

- Table of Characteristic IR Absorptions. Palacký University Olomouc.

- Basic 1H- and 13C-NMR Spectroscopy. METU.

- DNA-dependent Protein Kinase (DNA-PK) Inhibitors. Synthesis and Biological Activity of quinolin-4-one and pyridopyrimidin-4-one Surrogates for the chromen-4-one Chemotype. PubMed.

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.

- Process for the preparation of 4-chloroquinolines. Google Patents.

- 2-Propynoic acid, 3-cyclopropyl-, ethyl ester. Organic Syntheses.

- Novel 4-amino-quinoline derivatives useful as anti-malaria drugs. Google Patents.

- Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. ResearchGate.

- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.

- Quinoline antimalarials: mechanisms of action and resistance. PubMed.

- Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.

- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.

Sources

- 1. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]

- 4. 2-氯-4-甲基喹啉 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-methylquinoline(491-35-0) 1H NMR spectrum [chemicalbook.com]

- 6. preprints.org [preprints.org]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US6479660B1 - Process for the preparation of anti-malarial drugs - Google Patents [patents.google.com]

- 18. US20100093726A1 - Novel 4-amino-quinoline derivatives useful as anti-malaria drugs - Google Patents [patents.google.com]

- 19. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Chloro-4-methylquinoline: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Quinoline Scaffold and the Significance of 2-Chloro-4-methylquinoline

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals and biologically active compounds. This compound, also known as 2-chlorolepidine, is a key heterocyclic building block that serves as a versatile precursor for the synthesis of more complex, biologically active molecules.[1] The strategic placement of a reactive chlorine atom at the 2-position and a methyl group at the 4-position makes it a valuable intermediate for developing novel therapeutic agents.[1] This guide provides an in-depth exploration of its structural information, synthesis, chemical reactivity, and applications for researchers and professionals in drug development.

Core Structural and Physical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and synthesis. This compound is a white to off-white crystalline solid under standard conditions.[2][3] Its key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Chlorolepidine, Lepidine, 2-chloro- | [4] |

| CAS Number | 634-47-9 | [4][5] |

| Molecular Formula | C₁₀H₈ClN | [4] |

| Molecular Weight | 177.63 g/mol | [4][5] |

| Appearance | White to off-white crystals or powder | [2][3] |

| Melting Point | 53-59 °C | [2][3] |

| Boiling Point | 296 °C | [6] |

| InChI Key | PFEIMKNQOIFKSW-UHFFFAOYSA-N | [2][4] |

| SMILES | CC1=CC(=NC2=CC=CC=C12)Cl | [2][6] |

Synthesis and Mechanistic Insight

The synthesis of this compound is most effectively achieved through chlorination of the corresponding quinolinone or via cyclization reactions. The Vilsmeier-Haack reaction, in particular, offers a robust and regioselective method for constructing the 2-chloroquinoline scaffold from readily available N-arylacetamides.

Synthetic Workflow: Vilsmeier-Haack Cyclization

This reaction proceeds by treating an N-arylacetamide (derived from an aniline) with the Vilsmeier reagent (a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)). This in-situ-formed electrophilic species drives the cyclization and subsequent chlorination to yield the target molecule.[5][6]

Caption: Vilsmeier-Haack synthesis of this compound.

Detailed Experimental Protocol (Vilsmeier-Haack Cyclization)

Causality: This protocol is designed for high efficiency and regioselectivity. The Vilsmeier reagent acts as both the formylating agent and, in concert with POCl₃, the chlorinating and dehydrating agent, streamlining the transformation from a simple acetanilide to the functionalized quinoline in a one-pot procedure.[5]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for an additional 30 minutes at room temperature to ensure complete formation of the Vilsmeier reagent.[2]

-

Substrate Addition: Add the starting material, N-(m-tolyl)acetamide, portion-wise to the reagent mixture, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

-

Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the chemistry of the C2-chloro substituent. The chlorine atom is a good leaving group, making the C2 position susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility as a synthetic intermediate.[1]

Key Reaction Pathways

-

Nucleophilic Substitution: The electron-withdrawing effect of the ring nitrogen enhances the electrophilicity of the C2 position, facilitating attack by a wide range of nucleophiles. This allows for the introduction of diverse functionalities, such as amines, thiols, and alkoxides, to generate libraries of novel quinoline derivatives. For instance, reaction with sodium hydrosulfide can yield the corresponding thione, a key intermediate for further synthesis.[1]

-

Electrophilic Nitration: The quinoline ring can undergo electrophilic aromatic substitution, such as nitration. This reaction typically introduces a nitro group onto the benzene portion of the ring system, further modifying the electronic properties and providing a handle for additional transformations.[1]

-

Reactions with Alcohols: In the presence of appropriate reagents, this compound can react with alcohols to form 2-alkoxy derivatives, expanding its synthetic potential.[1]

Caption: Key reaction pathways of this compound.

Applications in Drug Development and Research

This compound is not typically used as a therapeutic agent itself but serves as an invaluable scaffold for the synthesis of pharmacologically active compounds.[1] Research has demonstrated that derivatives synthesized from this core exhibit a broad spectrum of biological activities, including:

-

Anti-inflammatory and Analgesic Effects: Certain derivatives have shown potential in modulating inflammatory pathways.[1]

-

Antibacterial and Antifungal Properties: The quinoline scaffold is a known pharmacophore in antimicrobial agents, and modifications originating from this compound have yielded compounds with significant activity against various pathogens.[1]

-

Anticancer Activity: The development of organoselenium compounds from this compound has been explored for their potential as anticancer agents, drawing comparisons to the anticancer alkaloid ellipticine.[3]

Its role as a versatile starting material allows medicinal chemists to systematically modify the quinoline core, exploring structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Spectroscopic Data Interpretation

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic and methyl groups (~2880-3080 cm⁻¹), C-H bending vibrations (~1300-1500 cm⁻¹), and aromatic C=C and C=N stretching in the 1500-1650 cm⁻¹ region. A key feature is the C-Cl stretching absorption, typically observed in the fingerprint region around 580-780 cm⁻¹.[4]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 177. A characteristic isotopic pattern will be observed for the molecular ion peak due to the presence of the chlorine atom, with an (M+2)⁺ peak at m/z 179 that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would display a singlet for the methyl (CH₃) protons around δ 2.5-2.7 ppm. The aromatic protons on the quinoline ring system would appear as a complex multiplet pattern in the region of δ 7.2-8.2 ppm.

-

¹³C NMR: The spectrum would show a signal for the methyl carbon around δ 18-20 ppm. The aromatic and heterocyclic carbons would resonate in the δ 120-155 ppm range. The carbon bearing the chlorine (C2) would be expected to appear around δ 150-152 ppm.

-

Safety and Handling

This compound must be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Classification: It is classified as an irritant.[5][6]

-

Precautionary Measures:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- Ali, M. M., et al. (2006). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 45B(7), 1735-1739. [Link]

- National Institute of Standards and Technology (NIST). (n.d.). Quinoline, 2-chloro-4-methyl-. NIST Chemistry WebBook.

- Naik, T. R. R., et al. (2007). One-pot Synthesis of 2-seleno-4-methylquinoline. Molbank, 2007(3), M543. [Link]

- Chemsrc. (n.d.). This compound.

Sources

- 1. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. chemijournal.com [chemijournal.com]

<sup>1</sup>H NMR spectrum of 2-Chloro-4-methylquinoline

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-4-methylquinoline

Introduction

Quinoline and its derivatives represent a cornerstone class of nitrogen-containing heterocyclic compounds, integral to natural products and synthetic pharmaceuticals.[1] The specific substitution pattern on the quinoline scaffold dictates its chemical properties and biological activity, making unambiguous structural characterization a critical step in research and development.[2] Among the most powerful and definitive analytical techniques for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

This guide provides a comprehensive technical overview of the ¹H NMR (Proton NMR) spectrum of this compound (CAS 634-47-9).[4][5] We will delve into the theoretical prediction of the spectrum, detailing the underlying principles of chemical shifts and spin-spin coupling. Furthermore, this document outlines a robust experimental protocol for data acquisition and discusses the application of advanced 2D NMR techniques for complete structural validation. The insights provided are tailored for researchers, scientists, and drug development professionals who rely on precise molecular characterization.

I. Predicted ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides four fundamental pieces of information: the number of unique proton signals, their chemical shifts (δ), their integration (relative number of protons), and their multiplicity (splitting pattern).[2] An analysis of the molecule's structure allows for a detailed prediction of each of these parameters.

Molecular Structure and Proton Environments

First, we identify the chemically non-equivalent protons in this compound. Due to the molecule's asymmetry, all six protons on the quinoline ring system and the three protons of the methyl group are unique, resulting in six distinct signals in the ¹H NMR spectrum.

Diagram: Structure and Proton Numbering

Caption: Structure of this compound with proton assignments.

Analysis of Chemical Shifts, Multiplicity, and Coupling Constants

The electronic environment surrounding each proton dictates its chemical shift. Electron-withdrawing groups (like chlorine and the quinoline nitrogen) deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (like the methyl group) cause shielding and an upfield shift.

-

4-CH₃ (Methyl Protons): As an alkyl group attached to an aromatic ring, these protons will appear furthest upfield. The electron-withdrawing nature of the quinoline system will shift them slightly downfield compared to toluene. They have no adjacent protons, so their signal will be a singlet (s) integrating to 3H.

-

H-3: This proton is on the pyridine ring. It has no vicinal protons to couple with, so it will appear as a singlet (s) integrating to 1H. Its position is influenced by the adjacent nitrogen and the C4-methyl group.

-

H-8: This proton is in the peri position relative to the heterocyclic nitrogen atom. This spatial proximity causes significant deshielding, making it the most downfield signal in the aromatic region. It is coupled only to H-7, so it will appear as a doublet (d) integrating to 1H.

-

H-5: This proton is ortho to the ring fusion and is also strongly deshielded. It will appear as a doublet (d) integrating to 1H, due to coupling with H-6.

-

H-7 and H-6: These two protons are in the middle of the benzenoid ring's electronic environment. They will each be coupled to two neighboring protons, resulting in more complex splitting patterns. They are expected to appear as a doublet of doublets (dd) or a triplet (t) , each integrating to 1H. The precise pattern depends on the similarity of the coupling constants J(H7-H6) and J(H7-H8).

Spin-spin coupling constants (J) provide information about the connectivity of protons. For quinoline systems, typical ortho-coupling (³JHH) between adjacent protons on the benzene ring is in the range of 7–9 Hz. Meta-coupling (⁴JHH) is much smaller (1-3 Hz) and often not resolved.[6]

Data Summary Table

| Proton Assignment | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 4-CH₃ | 2.6 – 2.8 | Singlet (s) | — | 3H |

| H-3 | 7.2 – 7.4 | Singlet (s) | — | 1H |

| H-6 | 7.5 – 7.7 | Doublet of Doublets (dd) or Triplet (t) | ³J(H6-H5) ≈ 7-9; ³J(H6-H7) ≈ 7-9 | 1H |

| H-7 | 7.7 – 7.9 | Doublet of Doublets (dd) or Triplet (t) | ³J(H7-H6) ≈ 7-9; ³J(H7-H8) ≈ 7-9 | 1H |

| H-5 | 7.9 – 8.1 | Doublet (d) | ³J(H5-H6) ≈ 7-9 | 1H |

| H-8 | 8.1 – 8.3 | Doublet (d) | ³J(H8-H7) ≈ 7-9 | 1H |

Note: Predicted chemical shifts are based on typical values for substituted quinolines and may vary with solvent and concentration.[6][7] Quinolines are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking.[1][6][7]

II. Experimental Protocol for ¹H NMR Data Acquisition

Achieving a high-quality, high-resolution spectrum is contingent upon meticulous sample preparation and proper instrument setup.

Step-by-Step Sample Preparation

The goal is to create a homogenous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[8][9]

-

Analyte Preparation: Weigh approximately 5–15 mg of purified this compound into a clean, dry vial.[9][10]

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated solvents are essential to avoid overwhelming the analyte signals with strong solvent proton signals.[11][12][13]

-

Primary Choice: Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively inert nature.[14][15] The residual protio-solvent peak at ~7.26 ppm can be used as a convenient internal reference.[15]

-

Alternative: If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though it is more hygroscopic.[14][15]

-

-

Dissolution: Add approximately 0.6–0.7 mL of the chosen deuterated solvent to the vial.[8] Gently vortex or swirl the vial to ensure the sample dissolves completely.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[9][10] If any solid particles are visible, filter the solution through a small plug of cotton or glass wool in the pipette.[10]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

Instrumental Setup and 1D Spectrum Acquisition

-

Insertion and Locking: Insert the sample into the NMR spectrometer. The instrument will "lock" onto the deuterium signal of the solvent, which ensures the stability of the magnetic field during the experiment.[12]

-

Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field across the sample volume. This process is crucial for obtaining sharp, symmetrical peaks and high resolution.[16]

-

Acquisition: Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted (e.g., 8, 16, or 32 scans) to achieve an adequate signal-to-noise ratio.

-

Processing: Fourier transform the acquired data, phase the spectrum correctly, and perform a baseline correction. Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

III. Advanced 2D NMR for Unambiguous Structural Confirmation

While the 1D ¹H NMR spectrum provides substantial information, crowded aromatic regions can sometimes lead to ambiguity. Two-dimensional (2D) NMR experiments are invaluable for definitively assigning signals by revealing correlations between nuclei.[17][18]

Diagram: General NMR Workflow

Caption: Experimental workflow for NMR-based structural elucidation.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds (²J or ³J coupling).[18] A cross-peak appears in the 2D spectrum at the chemical shifts of two coupled protons.

-

Expected Correlations: For this compound, the COSY spectrum would be used to trace the connectivity of the benzenoid ring protons. We would expect to see:

-

A cross-peak between H-5 and H-6 .

-

A cross-peak between H-6 and H-7 .

-

A cross-peak between H-7 and H-8 .

-

-

Causality: The absence of cross-peaks for the 4-CH₃ and H-3 signals confirms they are isolated spin systems, validating their assignment as singlets.

NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment reveals correlations between protons that are close to each other in space, even if they are not directly bonded.[19][20] This is invaluable for confirming assignments and understanding the molecule's 3D conformation.

-

Expected Correlations: Key spatial relationships can be confirmed with NOESY:

-

A strong cross-peak between the 4-CH₃ protons and H-3 .

-

A strong cross-peak between the 4-CH₃ protons and H-5 . This is perhaps the most critical correlation, as it unambiguously confirms the assignment of the H-5 signal, which can then be used as a starting point to assign the rest of the benzenoid ring using the COSY data.

-

A cross-peak between H-8 and H-7 .

-

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A standard 1D experiment, when properly acquired and processed, can provide a nearly complete assignment of the proton signals. The application of 2D NMR techniques, particularly COSY and NOESY, serves as a self-validating system, removing any ambiguity and leading to a definitive and trustworthy structural elucidation. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently characterize this and similar substituted quinoline systems, ensuring data integrity in chemical synthesis and drug development workflows.

References

- NMR Sample Prepar

- NMR Sample Preparation | Chemical Instrumentation Facility.

- 8.

- Sample Prepar

- Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.

- Cosy, nosy. Slideshare.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.

- Application Note: 1H NMR Characterization of Substituted Quinolines. BenchChem.

- NOESY and COSY NMR Spectroscopy: Explained with a practical example. YouTube.

- Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts.

- Interpreting Complex NMR Spectra of Substituted Quinolines. BenchChem Technical Support.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv

- NOESY and COSY NMR Spectroscopy: Explained with a practical example. YouTube.

- Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.

- Concentration dependent ¹H-NMR chemical shifts of quinoline deriv

- Quinoline, 2-chloro-4-methyl-. NIST WebBook.

- Quinoline, 2-chloro-4-methyl-. NIST WebBook.

- Deuterated Solvents: Essential Reagents for Accur

- Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry.

- NMR Solvents. Merck Millipore.

- Deuterated Solvents for NMR: Guide.

- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIV

Sources

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tsijournals.com [tsijournals.com]

- 4. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]

- 5. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. repository.uncw.edu [repository.uncw.edu]

- 8. organomation.com [organomation.com]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 12. myuchem.com [myuchem.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 15. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 16. depts.washington.edu [depts.washington.edu]

- 17. Cosy,nosy | PPTX [slideshare.net]

- 18. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

Spectroscopic data for 2-Chloro-4-methylquinoline

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-methylquinoline

Introduction

This compound, also known as 2-chlorolepidine, is a heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals and dyes.[1] Its molecular structure, comprising a quinoline core substituted with a chloro group and a methyl group, imparts specific reactivity and properties that are of significant interest to researchers in medicinal chemistry and materials science.

Accurate structural elucidation and purity assessment are paramount in drug development and chemical research. Spectroscopic techniques provide a non-destructive and highly detailed view of the molecular architecture. This guide offers an in-depth analysis of this compound using four cornerstone spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The narrative is designed to blend theoretical principles with practical, field-proven insights, explaining not just the data, but the causality behind the experimental choices and interpretation.

Molecular Identity and Structure

A foundational understanding begins with the basic molecular properties and a clear structural representation for spectroscopic assignment.

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| CAS Number | 634-47-9 | [2][3] |

| Molecular Formula | C₁₀H₈ClN | [2][3] |

| Molecular Weight | 177.63 g/mol | [2] |

| Appearance | White crystals or powder | [4] |

| Melting Point | 53.0-59.0 °C | [4] |

| SMILES | Cc1cc(Cl)nc2ccccc12 | |

| InChI Key | PFEIMKNQOIFKSW-UHFFFAOYSA-N | [2] |

To facilitate a detailed discussion of the NMR spectra, the atoms in the this compound molecule are systematically numbered as shown in the diagram below.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).

-

Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation : Transfer the solution to a 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. [5]3. Acquisition : Before acquisition, the instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized (shimming).

-

Parameters : A standard proton experiment is run, typically with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans to ensure a good signal-to-noise ratio.

-

Processing : The resulting Free Induction Decay (FID) is processed with an exponential window function and Fourier transformed. The spectrum is then phase-corrected, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.

The aromatic region of the spectrum is characteristic of a substituted quinoline. The protons on the carbocyclic ring (H5, H6, H7, H8) form a complex splitting pattern, while the proton on the heterocyclic ring (H3) and the methyl protons (CH₃) appear as distinct signals.

Table 2: Expected ¹H NMR Spectroscopic Data (in CDCl₃)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H8 | ~8.10 | Doublet (d) | ~8.4 | 1H |

| H5 | ~7.95 | Doublet (d) | ~8.4 | 1H |

| H7 | ~7.70 | Triplet of doublets (td) | ~8.4, 1.4 | 1H |

| H6 | ~7.55 | Triplet of doublets (td) | ~8.4, 1.2 | 1H |

| H3 | ~7.20 | Singlet (s) | - | 1H |

| CH₃ (C4) | ~2.65 | Singlet (s) | - | 3H |

-

Aromatic Protons (H5-H8) : These protons on the benzene ring portion of the quinoline system typically resonate between 7.5 and 8.2 ppm. [6]H8 is often the most deshielded due to the anisotropic effect of the nearby nitrogen atom and ring current. H5 is similarly deshielded. H6 and H7 appear further upfield and show more complex splitting as they are coupled to multiple neighbors. The expected pattern is two doublets and two triplets (or more complex multiplets). [7]* Heterocyclic Proton (H3) : The proton at the C3 position is a singlet because it has no adjacent protons to couple with. Its chemical shift is influenced by the adjacent chloro- and methyl-substituted carbons.

-

Methyl Protons (CH₃) : The three protons of the methyl group at C4 are equivalent and appear as a sharp singlet, typically upfield around 2.6-2.7 ppm. [6]

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of the molecule. With proton decoupling, each unique carbon atom appears as a single line, simplifying the spectrum.

-

Sample and Instrument : The same sample prepared for ¹H NMR can be used. The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).

-

Acquisition : A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is performed. [8]A sufficient number of scans (e.g., 1024 or more) and a suitable relaxation delay (e.g., 2 seconds) are required due to the low natural abundance of ¹³C and its longer relaxation times. [9][10]3. Processing : The data is processed similarly to the ¹H spectrum. The solvent signal (CDCl₃ at δ 77.16 ppm) is used for referencing.